molecular formula C14H20ClNO3 B2560138 Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate CAS No. 235439-54-0

Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate

Cat. No.: B2560138
CAS No.: 235439-54-0
M. Wt: 285.77
InChI Key: HCUWUPQMWXWIKG-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a hydroxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with 3-(4-chlorophenyl)-1-hydroxypropan-2-yl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of flow microreactor systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of the corresponding carbonyl compound.

    Reduction: Regeneration of the hydroxy compound.

    Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific enzyme targets and the context of the biological system .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(4-fluorophenyl)-1-hydroxypropan-2-ylcarbamate
  • Tert-butyl 3-(4-bromophenyl)-1-hydroxypropan-2-ylcarbamate
  • Tert-butyl 3-(4-methylphenyl)-1-hydroxypropan-2-ylcarbamate

Uniqueness

Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, binding affinity to enzymes, and overall biological activity .

Properties

IUPAC Name

tert-butyl N-[1-(4-chlorophenyl)-3-hydroxypropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3/c1-14(2,3)19-13(18)16-12(9-17)8-10-4-6-11(15)7-5-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUWUPQMWXWIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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